2-Phenylmalononitrile

Description

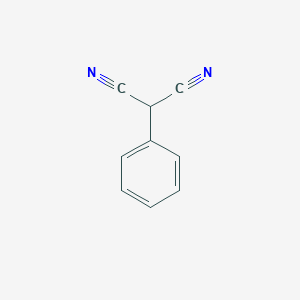

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCTVAYVCDCQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184493 | |

| Record name | Malononitrile, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3041-40-5 | |

| Record name | 2-Phenylpropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3041-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3041-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M3K6FPU6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Phenylmalononitrile (CAS: 3041-40-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenylmalononitrile, a versatile chemical compound with significant potential in organic synthesis and pharmaceutical research. This document covers its physicochemical properties, synthesis, reactivity, biological activity, and relevant experimental protocols, presenting a valuable resource for professionals in the field.

Physicochemical Properties

This compound, also known as Phenylmalononitrile, is a white to off-white crystalline solid.[1] Its core structure consists of a phenyl group attached to a malononitrile framework.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3041-40-5 | [2][3][4][5] |

| Molecular Formula | C₉H₆N₂ | [4][5][6][7][8] |

| Molecular Weight | 142.16 g/mol | [2][5][6] |

| Melting Point | 70.5°C | [4] |

| Boiling Point | 249.72°C (rough estimate) | [4] |

| Density | 1.1777 (rough estimate) | [4] |

| Flash Point | 117.5°C | [4] |

| Vapor Pressure | 0.0117 mmHg at 25°C | [4] |

| Storage Temperature | 2-8°C, sealed in a dry place | [2] |

| InChI Key | OFCTVAYVCDCQDA-UHFFFAOYSA-N | [2] |

| SMILES | N#CC(C#N)c1ccccc1 | [3] |

Synthesis and Reactivity

A key synthesis method for this compound is referenced in The Journal of Organic Chemistry.[5] While various synthetic strategies for related 2-phenylacetonitrile compounds exist, including dehydrogenative anodic cyanation, specific scalable synthesis protocols for this compound would require consulting the primary literature.[9][10]

This compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] The presence of the nitrile groups allows for a variety of chemical transformations. For instance, it reacts with hydrazine hydrate to produce 3,5-diamino-4-phenylpyrazole, a polyfunctional heterocycle that can be further modified to create derivatives of 2-aminopyrazolo[1,5-a]pyrimidine.[11]

Biological Activity and Mechanism of Action

This compound has been identified as a nucleophilic agent that functions as a histone deacetylase (HDAC) inhibitor.[6] Its mechanism of action involves binding to the zinc ion located in the active site of HDACs. This binding event prevents the enzyme from catalyzing the removal of acetyl groups from lysine residues on histones and other proteins.[6] The inhibition of HDACs is a significant area of research in cancer therapy, as it can lead to the re-expression of tumor suppressor genes.[6]

Furthermore, this compound has been noted for its potential in pharmaceutical preparations aimed at inhibiting cancer cell growth by targeting proteins involved in transcriptional regulation.[6] The broader class of acrylonitrile derivatives has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12]

References

- 1. 2-phenyl-malononitrile;CAS No.:3041-40-5 [chemshuttle.com]

- 2. This compound | 3041-40-5 [sigmaaldrich.com]

- 3. Malononitrile, phenyl- (CAS 3041-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | CAS:3041-40-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 8. Malononitrile, phenyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 11. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Biological Properties of 2-Phenylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, spectral, and biological properties of 2-phenylmalononitrile (CAS No: 3041-40-5). Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide also includes information on closely related compounds and standardized experimental protocols for property determination.

Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₉H₆N₂ | - |

| Molecular Weight | 142.16 g/mol | Calculated from the molecular formula. |

| Melting Point | Not available | Standard experimental procedures for determination are described in Section 3.1. |

| Boiling Point | Not available | Standard experimental procedures for determination are described in Section 3.2. |

| Density | Not available | - |

| Solubility | Moderately soluble in common organic solvents | Quantitative data is not readily available. It is reported to be sensitive to moisture and may hydrolyze in aqueous environments[2]. |

Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and purity assessment of this compound.

2.1. Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragments. The electron ionization mass spectrum available from the NIST WebBook shows the following significant peaks[3]:

| m/z | Interpretation |

| 142 | Molecular Ion [M]⁺ |

| 115 | Loss of HCN |

| 89 | Loss of another HCN from m/z 115 |

2.2. Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not available, the key characteristic absorption band is that of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity peak in the region of 2260-2210 cm⁻¹[4][5].

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.57 | m | 3H | Phenyl protons (meta, para) |

| 7.79 | s | 1H | Olefinic proton (=CH) |

| 7.91 | d | 2H | Phenyl protons (ortho) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 82.56 | C(CN)₂ |

| 112.47, 113.62 | Cyano carbons (CN) |

| 130.61, 130.77, 134.54 | Phenyl carbons |

| 159.97 | Olefinic carbon (=CH) |

It is important to note that for this compound, the olefinic proton and carbon signals would be replaced by signals for a methine proton and carbon, respectively, and their chemical shifts would be different.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of organic compounds like this compound.

3.1. Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

-

Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting) are recorded as the melting range.

3.2. Boiling Point Determination

For solids that can be sublimed or have a measurable boiling point under reduced pressure, the following method can be employed.

Methodology: Capillary Method (Siwoloboff's Method)

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath.

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued, and the bath is allowed to cool slowly.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

3.3. Solubility Determination

A systematic approach is used to determine the solubility of a compound in various solvents.

Methodology: Qualitative and Semi-Quantitative

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, diethyl ether, toluene, dimethyl sulfoxide).

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.1 mL) is added.

-

The mixture is agitated (e.g., by vortexing) at a constant temperature.

-

If the solid dissolves completely, the compound is considered soluble.

-

If not, the solvent is added in small increments until the solid dissolves or a specified maximum volume (e.g., 3 mL) is reached.

-

-

Data Recording: Solubility is reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., > 100 mg/mL, 10-100 mg/mL, < 1 mg/mL).

Biological Activity and Signaling Pathway

This compound has been identified as a histone deacetylase (HDAC) inhibitor[2]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. In the context of cancer, HDACs are often overexpressed, leading to the deacetylation of histones, which results in a more condensed chromatin structure and the repression of tumor suppressor gene transcription.

By inhibiting HDACs, this compound can lead to the hyperacetylation of histones, which in turn relaxes the chromatin structure, allowing for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[2].

The following diagram illustrates the simplified signaling pathway of HDAC inhibition.

References

- 1. 2-PHENYL-MALONONITRILE [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. Malononitrile, phenyl- [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. minio.scielo.br [minio.scielo.br]

- 7. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Phenylmalononitrile

This technical guide provides a comprehensive overview of this compound, covering its molecular structure, physicochemical properties, synthesis, and its potential application as a histone deacetylase (HDAC) inhibitor.

Molecular Structure and Properties

This compound, also known as phenylmalononitrile or 2-phenylpropanedinitrile, is a nitrile compound featuring a phenyl group attached to a malononitrile framework.[1][2] This structure imparts specific chemical reactivity and biological activity.

Chemical Structure

The structure of this compound consists of a central carbon atom bonded to a phenyl group, a hydrogen atom, and two nitrile (-C≡N) groups.

Physicochemical and Identification Data

The key quantitative and identifying data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | Phenylmalononitrile, 2-Phenylpropanedinitrile | [1][4] |

| CAS Number | 3041-40-5 | [1][3][4] |

| Molecular Formula | C₉H₆N₂ | [4][5] |

| Molecular Weight | 142.16 g/mol | [5] |

| Physical Form | White to off-white crystalline solid | [2][3] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [2][3] |

| SMILES | N#CC(C#N)C1=CC=CC=C1 | |

| InChI Key | OFCTVAYVCDCQDA-UHFFFAOYSA-N | [3][4] |

Note: Data for melting point, boiling point, and density are not consistently available in published literature.[5]

Synthesis of this compound

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde or ketone (benzaldehyde).[6][7][8] Modern protocols often utilize green chemistry principles, such as microwave irradiation, to improve yields and reduce reaction times.[8][9]

Experimental Protocol: Knoevenagel Condensation (Microwave-Assisted)

The following is a representative protocol for the synthesis of the intermediate 2-benzylidenemalononitrile, which can then be reduced to this compound.

-

Reactant Mixture: In a microwave reactor vessel, combine benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol).[9]

-

Solvent and Catalyst: Add methanol (3 mL) as the solvent. While some modern syntheses are solvent-free, methanol is commonly used.[9] A catalytic amount of a weak base like ammonium acetate can be added to facilitate the reaction.[6]

-

Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 20 W) at 60 °C for approximately 30 minutes.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture. Filter the solution and wash the solid precipitate with water (3 x 5 mL).[9]

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane-dichloromethane) to yield the pure 2-benzylidenemalononitrile intermediate.[9]

-

Reduction: The resulting intermediate is then subjected to a standard reduction of the carbon-carbon double bond to yield the final product, this compound.

Application in Drug Development: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation.[10][11] They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[10][12] In various diseases, particularly cancer, HDACs are often dysregulated, causing the silencing of tumor suppressor genes.[11][13]

HDAC inhibitors (HDACis) block the action of these enzymes, leading to histone hyperacetylation, a more relaxed chromatin state (euchromatin), and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, or apoptosis in cancer cells.[10][11] this compound has been identified as a potential HDAC inhibitor.

Experimental Protocols: HDAC Inhibition Assay

To quantify the inhibitory potential of compounds like this compound, a cell-free in vitro HDAC activity assay is commonly employed. The following protocol is based on commercially available fluorometric assay kits.

Principle

This assay measures the activity of HDAC enzymes on a specific substrate. The substrate consists of an acetylated lysine side chain and a fluorescent group. When the HDAC enzyme deacetylates the substrate, a developer solution can cleave the deacetylated substrate, releasing the fluorophore. The resulting fluorescence is proportional to HDAC activity and can be measured with a fluorometer. An inhibitor will reduce the signal.

Detailed Methodology

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer as per the manufacturer's instructions.

-

Dilute the nuclear extract or purified HDAC enzyme to the desired concentration in the assay buffer.

-

Prepare a standard curve using a provided deacetylated standard at concentrations ranging from 0 to 2000 nM.[1]

-

Prepare the test compound (this compound) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add HDAC assay buffer to all wells.

-

Add the diluted nuclear extract or purified HDAC enzyme to the designated sample wells. Include "no enzyme" control wells.

-

Add the test inhibitor (this compound) at different concentrations to the sample wells.

-

Add the HDAC fluorogenic substrate to all wells.

-

Mix thoroughly and incubate the plate at 37°C for 30-60 minutes.[14][15]

-

-

Signal Development:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the fluorescence of the blank (no enzyme) from all readings.

-

Plot the fluorescence values against the concentrations of the test inhibitor.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) to determine the compound's potency.

-

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is accessible through standard organic chemistry reactions like the Knoevenagel condensation. For drug development professionals, its most compelling feature is its potential role as a histone deacetylase inhibitor, a class of compounds with validated therapeutic applications in oncology. The experimental protocols provided herein offer a framework for synthesizing and evaluating the biological activity of this and similar molecules in a research setting.

References

- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-phenyl-malononitrile;CAS No.:3041-40-5 [chemshuttle.com]

- 3. This compound | 3041-40-5 [sigmaaldrich.com]

- 4. Malononitrile, phenyl- [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 9. www2.unifap.br [www2.unifap.br]

- 10. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Phenylmalononitrile from Benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylmalononitrile, a valuable intermediate in organic synthesis, from benzaldehyde. The primary synthetic route detailed is the Knoevenagel condensation, a reliable and efficient method for carbon-carbon bond formation. This document outlines the underlying reaction mechanism, presents various experimental protocols with a comparative analysis of catalysts and reaction conditions, and provides key analytical data for the product.

Core Synthesis: The Knoevenagel Condensation

The synthesis of this compound from benzaldehyde is predominantly achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to a carbonyl group (benzaldehyde), followed by a dehydration reaction to yield an α,β-unsaturated dinitrile. The reaction is typically catalyzed by a base.

The mechanism is initiated by the deprotonation of malononitrile by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate undergoes protonation to form an aldol-type adduct, which is subsequently dehydrated to yield the final product, this compound, also known as benzylidenemalononitrile.

Experimental Protocols and Quantitative Data

Various methods have been developed for the Knoevenagel condensation of benzaldehyde and malononitrile, often focusing on milder conditions, improved yields, and the use of environmentally benign catalysts and solvents. Below are detailed protocols for several effective approaches.

Protocol 1: Base-Catalyzed Synthesis in an Aqueous Medium

This protocol outlines a green chemistry approach using a weak inorganic base in water.

Methodology:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, add water (8 mL), malononitrile (0.13 g, 2 mmol), and a catalytic amount of sodium bicarbonate (NaHCO₃, ~1 mg).

-

To the stirring solution, add benzaldehyde (0.212 g, 2 mmol) in one portion.

-

Stir the solution at room temperature for 30 minutes. The product will precipitate out of the solution.

-

To ensure complete precipitation, cool the reaction mixture in an ice bath for an additional 10 minutes.

-

Isolate the product by vacuum filtration and wash with cold water.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| NaHCO₃ | Water | Room Temp. | 30 | 50-100 | [1] |

| NaOAc | Water | Room Temp. | 30 | 50-100 | [1] |

| K₂CO₃ | Water | Room Temp. | 30 | 50-100 | [1] |

Protocol 2: Water-Glycerol Mediated Synthesis

This method utilizes a green solvent system to achieve high yields without a traditional catalyst.

Methodology:

-

In a 25 mL round-bottom flask, combine benzaldehyde (3 mmol) and malononitrile (3.5 mmol) in 5 mL of a 1:1 water and glycerol mixture.

-

Stir the solution magnetically at room temperature for 24 hours.

-

The product can be isolated by precipitation and filtration.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | Water:Glycerol (1:1) | Room Temp. | 24 | 99 | [2] |

| None | Water | Room Temp. | 24 | Trace | [2] |

| None | Glycerol | Room Temp. | 24 | 54 | [2] |

Protocol 3: Sonication-Assisted Solvent-Free Synthesis

This protocol employs ultrasound irradiation in the absence of a solvent, representing a rapid and efficient green method.

Methodology:

-

In a 50 mL beaker, mix benzaldehyde (0.01 mol) and malononitrile (0.01 mol).

-

Add a pinch of ammonium acetate as a catalyst.

-

Stir the mixture continuously with a glass rod while sonicating at room temperature for 5-7 minutes.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

The crude product can be recrystallized from a mixture of n-hexane and ethyl acetate.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ammonium Acetate | Solvent-Free | Room Temp. | 5-7 | High | [3] |

Product Characterization: Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.91 (d, J=7.0 Hz, 2H), 7.79 (s, 1H), 7.57 (m, 3H) | [4][5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.3, 134.2, 133.1, 130.7, 117.2, 86.9 | [4][5] |

| FT-IR (KBr, cm⁻¹) | 3060 (w, C-H), 2219 (s, C≡N), 1565 (s, C=C) | [6] |

Visualizing the Synthesis

To further elucidate the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

References

2-Phenylmalononitrile: A Technical Guide for Researchers

IUPAC Name: 2-phenylpropanedinitrile

This technical guide provides an in-depth overview of 2-phenylmalononitrile, a versatile nitrile compound with applications in organic synthesis and as a scaffold for developing pharmaceutically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is characterized by a phenyl group attached to a malononitrile framework, which imparts specific electronic properties to the molecule. For optimal stability, it should be stored in a cool, dry place (2-8°C or 10-25°C) in a tightly sealed container, protected from moisture.[1]

| Property | Value | Reference(s) |

| CAS Number | 3041-40-5 | [2] |

| Molecular Formula | C₉H₆N₂ | [2] |

| Molecular Weight | 142.16 g/mol | [2] |

| Physical Form | Solid | [2] |

| InChI Key | OFCTVAYVCDCQDA-UHFFFAOYSA-N | [2] |

| SMILES | N#CC(C1=CC=CC=C1)C#N | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

| Purity | Typically ≥98% | [2] |

Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.[2]

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation of benzaldehyde with malononitrile. This reaction is typically catalyzed by a weak base. Various protocols have been developed, including methods employing green chemistry principles.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a straightforward and efficient synthesis of this compound using a weak base catalyst in an aqueous medium.

Materials:

-

Benzaldehyde (1 equivalent)

-

Malononitrile (1.05-1.1 equivalents)

-

Sodium Bicarbonate (NaHCO₃) (catalytic amount)

-

Water (H₂O)

-

Ethanol (for recrystallization, if necessary)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add water, malononitrile, and a catalytic amount of sodium bicarbonate.

-

Stir the mixture at room temperature to ensure dissolution of the reagents.

-

Add benzaldehyde to the stirred solution in one portion.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate of this compound should form.

-

After the reaction is complete (typically within 30 minutes to a few hours), cool the reaction mixture in an ice bath to maximize precipitation of the product.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any residual reactants and catalyst.

-

Dry the product. If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.

Characterization:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point Determination: To compare with the literature value.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and aromatic (C=C) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

Caption: Knoevenagel condensation workflow for this compound synthesis.

Biological Activity and Mechanism of Action

This compound is recognized as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.

By inhibiting HDACs, this compound is believed to cause an accumulation of acetylated histones. This leads to a more relaxed chromatin structure (euchromatin), allowing for the transcription of genes that may have been silenced. This can result in the induction of various cellular processes, including cell cycle arrest, differentiation, and apoptosis, which are key mechanisms in cancer therapy. The inhibitory action is thought to occur through the binding of the molecule to the zinc ion present in the active site of the HDAC enzyme.

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action for an HDAC inhibitor like this compound.

Caption: General mechanism of action for HDAC inhibitors.

Quantitative Biological Data

While this compound is identified as an HDAC inhibitor, specific quantitative data, such as IC₅₀ values for its activity against various HDAC isoforms or its cytotoxic effects on different cancer cell lines, are not extensively available in the public domain. The development of pharmaceutical agents often involves the synthesis and evaluation of numerous derivatives to optimize potency and selectivity.

For context, the table below presents IC₅₀ values for some methoxy-substituted phenylacrylonitrile derivatives against the MCF-7 breast cancer cell line, as reported in a study by Yilmaz et al. (2023). It is crucial to note that this data is for related compounds and not for this compound itself.

| Compound | Description | Cell Line | IC₅₀ (µM) at 48h | Reference |

| Derivative 2a | 2-(4-methoxybenzylidene)malononitrile | MCF-7 | 44 | [3] |

| Derivative 2b | 2-(2,4-dimethoxybenzylidene)malononitrile | MCF-7 | 34 | [3] |

This data illustrates the cytotoxic potential of the phenylacrylonitrile scaffold and underscores the importance of further quantitative studies on this compound to fully elucidate its therapeutic potential.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and materials science.[1]

-

Pharmaceutical Intermediate: Its structure is a key component in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.[1]

-

Organic Synthesis: The nitrile groups offer reactive sites for further chemical transformations, such as reduction or hydrolysis, enabling the creation of a diverse range of functionalized compounds.[1]

-

Materials Science: The molecule can be utilized as a monomer in the development of polymers with specific electronic and optical properties.[1]

References

2-Phenylmalononitrile: A Comprehensive Safety and Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and known toxicological profile of 2-Phenylmalononitrile (CAS No. 3041-40-5). The information is compiled to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the safe use and management of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is characterized by a phenyl group attached to a malononitrile framework, making it a useful intermediate in organic synthesis and pharmaceutical research.[1]

| Property | Value | Source |

| CAS Number | 3041-40-5 | [2][3][4] |

| Molecular Formula | C₉H₆N₂ | [2][3][4] |

| Molecular Weight | 142.16 g/mol | [4][5] |

| Physical Form | Solid | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 30 - 32 °C (86 - 90 °F) | [6] |

| Boiling Point | 220 °C (428 °F) | [6] |

| Density | 1.049 g/cm³ at 25 °C (77 °F) | [6] |

| Solubility | Moderately soluble in common organic solvents. Sensitive to moisture and may hydrolyze in aqueous environments. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| GHS Classification | |

| Signal Word | Danger |

| Pictograms | |

| Hazard Statements | H300: Fatal if swallowed.[6] H302+H312: Harmful if swallowed or in contact with skin.[2] H311 + H331: Toxic in contact with skin or if inhaled.[6] H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[2][6] H331: Toxic if inhaled.[2] H335: May cause respiratory irritation.[2] H410: Very toxic to aquatic life with long lasting effects.[6] |

| Precautionary Statements | P261: Avoid breathing dust.[2][6] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[6] P272: Contaminated work clothing should not be allowed out of the workplace. P273: Avoid release to the environment.[6] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][6] P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[6] P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[6] P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] P311: Call a POISON CENTER or doctor/physician.[2] P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.[6] P361+P364: Take off immediately all contaminated clothing and wash it before reuse. P391: Collect spillage. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/ container to an approved waste disposal plant. |

Toxicological Information

The toxicological effects of nitriles are often associated with their metabolism to cyanide.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

This compound has been identified as a histone deacetylase (HDAC) inhibitor.[4] HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, which are enzymes that remove acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Mechanism of this compound as an HDAC inhibitor.

Experimental Protocols for Acute Toxicity Assessment

The determination of acute oral, dermal, and inhalation toxicity is typically performed according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to assess the hazardous potential of a substance and provide data for classification and labeling.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.

-

Principle: A small group of animals (typically three) of a single sex (usually females) are dosed sequentially at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome for each animal (survival or death) determines the next step.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Interpretation: The classification is based on the number of animals that die at a given dose level.

Caption: Simplified workflow for OECD Test Guideline 423.

Handling, Storage, and First Aid

Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperatures range from 2-8°C to 10-25°C.[2][4] The compound is sensitive to moisture.[1]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Accidental Release: Avoid dust formation. Wear appropriate PPE. Sweep up and shovel into a suitable container for disposal. Avoid release to the environment.

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal facility. Follow all federal, state, and local regulations.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and to conduct a thorough risk assessment for any intended use.

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. 2-PHENYL-MALONONITRILE [chemicalbook.com]

- 5. This compound | 3041-40-5 [sigmaaldrich.com]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Phenylmalononitrile: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 2-phenylmalononitrile, aimed at researchers, scientists, and professionals in drug development. The guide outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, standardized experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of the compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on established principles of NMR and IR spectroscopy. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound

The proton NMR spectrum is predicted to show signals corresponding to the methine proton and the aromatic protons of the phenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.5 | Singlet | 1H | Methine proton (-CH(CN)₂) |

Note: The solvent is assumed to be CDCl₃. The chemical shift of the methine proton is an estimate and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring, the methine carbon, and the nitrile carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 130 - 135 | Quaternary aromatic carbon (C-1) |

| ~ 128 - 130 | Aromatic carbons (C-2, C-3, C-4, C-5, C-6) |

| ~ 115 | Nitrile carbons (-CN) |

| ~ 30 | Methine carbon (-CH(CN)₂) |

Note: The solvent is assumed to be CDCl₃. These are approximate chemical shift ranges.

Table 3: Predicted IR Absorption Data for this compound

The infrared spectrum is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2250 | Strong | C≡N stretch |

| ~ 1600, 1490, 1450 | Medium to Weak | Aromatic C=C bending |

| ~ 750, 700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution height should be around 4-5 cm.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[2]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

Process the ¹³C NMR spectrum in a similar manner to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

This protocol describes the thin solid film method for obtaining an IR spectrum.[4]

-

Sample Preparation :

-

Place a small amount (a few milligrams) of this compound into a clean, dry vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to dissolve the solid.[4]

-

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.[4]

-

Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[4]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

The resulting spectrum will show the infrared absorption bands of this compound.

-

Workflow and Logical Relationships

The structural elucidation of an organic compound like this compound follows a logical progression of spectroscopic analyses. The following diagrams illustrate this workflow and the relationships between different spectroscopic techniques.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Logical relationships between different NMR experiments for the structural elucidation of this compound.

References

An In-Depth Technical Guide to 2-Phenylmalononitrile: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylmalononitrile, a nitrile compound featuring a phenyl group attached to a malononitrile framework, is a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry.[1] Its utility as a precursor for highly functionalized molecules has led to its application in the development of materials with specific electronic properties and as a scaffold for potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern applications of this compound, with a focus on its role as a potential modulator of epigenetic enzymes.

Discovery and Historical Context

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 3041-40-5 |

| Molecular Formula | C₉H₆N₂ |

| Molecular Weight | 142.16 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Storage Temperature | 2-8°C, sealed in dry conditions[3] |

Table 2: Spectroscopic Data for this compound (and related compounds)

| Spectrum | Key Peaks/Shifts (ppm or cm⁻¹) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.1 (t, J = 8.0 Hz, 2H), 7.6 (t, J = 8.0 Hz, 1H), 7.8 (d, J = 8.20 Hz, 2H), 8 (s, 1H) (for the related 2-benzylidenemalononitrile)[4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 82.56, 112.47, 113.62, 130.61, 130.77, 134.54, 159.97 (for the related 2-benzylidenemalononitrile)[5] |

| FT-IR | The nitrile groups (C≡N) typically exhibit a sharp absorption band in the region of 2220-2260 cm⁻¹. The phenyl group will show characteristic C-H and C=C stretching and bending vibrations. |

Note: Specific spectral data for this compound can be sparse in publicly available literature; the data for the closely related 2-benzylidenemalononitrile is provided for reference.

Experimental Protocols: Synthesis of Arylmalononitriles

While the original synthesis protocol for this compound is not readily accessible, modern methods for the synthesis of arylmalononitriles, including the phenyl derivative, often employ palladium-catalyzed cross-coupling reactions. The following is a representative, generalized protocol based on modern synthetic methods.

Palladium-Catalyzed Arylation of Malononitrile

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Malononitrile

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

-

Phosphine ligand (e.g., triphenylphosphine, tricyclohexylphosphine)

-

Base (e.g., sodium tert-butoxide, potassium carbonate)

-

Anhydrous solvent (e.g., toluene, xylene, dioxane)

-

Inert gas supply (e.g., argon or nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by malononitrile and the aryl halide.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific catalyst system and aryl halide) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure arylmalononitrile.

Applications in Drug Development: Histone Deacetylase (HDAC) Inhibition

Recent research has highlighted this compound as a potential inhibitor of histone deacetylases (HDACs).[6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[7]

The general mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity.[6] While the specific HDAC isoforms inhibited by this compound and the full downstream effects are still under investigation, the potential therapeutic implications are significant, particularly in the context of cancer and other diseases with epigenetic dysregulation.

References

- 1. 2-phenyl-malononitrile;CAS No.:3041-40-5 [chemshuttle.com]

- 2. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 3041-40-5 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. minio.scielo.br [minio.scielo.br]

- 6. biosynth.com [biosynth.com]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Nitrile Groups in 2-Phenylmalononitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylmalononitrile, a versatile organic compound characterized by a phenyl ring attached to a methylene group bearing two nitrile functionalities, is a valuable building block in synthetic organic chemistry. The electron-withdrawing nature of the dual nitrile groups significantly activates the adjacent methylene protons and renders the nitrile carbons electrophilic. This inherent reactivity makes this compound a key precursor for the synthesis of a diverse array of carbocyclic and heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the reactivity of the nitrile groups in this compound, focusing on key transformations including cycloaddition reactions, nucleophilic additions, and hydrolysis. Detailed experimental protocols for representative reactions are provided, and quantitative data is summarized in structured tables. Reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical transformations.

Introduction

This compound (also known as phenylmalonodinitrile) is a crystalline solid with the molecular formula C₉H₆N₂.[1] Its chemical structure, featuring a geminal dinitrile moiety attached to a benzylic carbon, is the source of its unique reactivity. The strong electron-withdrawing effect of the two cyano groups leads to:

-

Acidic Methylene Protons: The protons on the carbon atom between the two nitrile groups are significantly acidic, readily undergoing deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile and a key intermediate in many condensation reactions.

-

Electrophilic Nitrile Carbons: The carbon atoms of the nitrile groups are electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of a wide variety of nitrogen-containing heterocycles.

This guide will delve into the primary modes of reactivity of the nitrile groups in this compound, providing researchers with the foundational knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

Cycloaddition Reactions

The nitrile groups of this compound can participate in cycloaddition reactions, serving as a two-atom component in the construction of heterocyclic rings. These reactions are powerful tools for the rapid assembly of complex molecular architectures.

[3+2] Cycloaddition with Azides

While the Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a cornerstone of click chemistry, the reaction with nitriles provides a direct route to tetrazoles.[2][3][4] Although phenyl azide itself can be unreactive in some [3+2] cycloadditions, the reaction of this compound with other organic azides can be facilitated, for example, by the use of catalysts. This reaction proceeds via a concerted mechanism to yield 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry.

Reaction Pathway: [3+2] Cycloaddition of this compound with an Azide

Caption: [3+2] Cycloaddition of this compound with an organic azide.

Synthesis of Polysubstituted Pyridines

This compound is a key precursor in multicomponent reactions for the synthesis of highly functionalized pyridines. These reactions often proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The nitrile group plays a crucial role in the cyclization step, ultimately becoming the C3-nitrile of the resulting pyridine ring.

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives using Malononitrile (as a proxy for this compound reactivity)

| Entry | Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | None | Microwave, solvent-free, 7-9 min | 83 | [5][6] |

| 2 | Benzaldehyde | Acetophenone | TBBDA | 100 °C | 95 | [7] |

| 3 | 4-Nitrobenzaldehyde | Acetophenone | Ammonium acetate | Reflux in ethanol, 10-14 h | 78 | [8] |

Note: The yields are for reactions using malononitrile, which is expected to have similar reactivity to this compound in this context.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by a variety of nucleophiles. These reactions are fundamental to the construction of numerous nitrogen-containing heterocycles.

Reaction with Hydrazine

The reaction of this compound with hydrazine hydrate is a classic example of a nucleophilic addition followed by cyclization. This reaction leads to the formation of 3,5-diamino-4-phenylpyrazole, a highly functionalized pyrazole derivative that can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 3,5-Diamino-4-phenylpyrazole

-

A solution of this compound (1.42 g, 10 mmol) in ethanol (20 mL) is prepared.

-

Hydrazine hydrate (1 mL, 20 mmol) is added to the solution.

-

The mixture is heated under reflux for 2 hours.

-

Upon cooling, the product crystallizes from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried to afford 3,5-diamino-4-phenylpyrazole.

Reaction Workflow: Synthesis of 3,5-Diamino-4-phenylpyrazole

Caption: Experimental workflow for the synthesis of 3,5-diamino-4-phenylpyrazole.

Reaction with Hydroxylamine

The reaction of nitriles with hydroxylamine can lead to the formation of amidoximes. This transformation involves the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon. Amidoximes are important functional groups in medicinal chemistry, known for their ability to chelate metal ions and act as nitric oxide donors. The reaction of this compound with hydroxylamine would be expected to proceed under neutral or slightly basic conditions.

Thorpe-Ziegler Reaction

Although this compound is a dinitrile, the two nitrile groups are attached to the same carbon, making an intramolecular Thorpe-Ziegler reaction impossible. However, it can participate in intermolecular Thorpe-type reactions, where the carbanion of one molecule attacks the nitrile group of another, leading to the formation of enamines.

Hydrolysis of the Nitrile Groups

The nitrile groups of this compound can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. This transformation is a fundamental process in organic synthesis, allowing for the conversion of the cyano group into other valuable functionalities.

Acid-Catalyzed Hydrolysis

Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and elevated temperatures, both nitrile groups of this compound can be hydrolyzed to carboxylic acid groups, yielding phenylmalonic acid. The reaction proceeds through an amide intermediate.

Base-Catalyzed Hydrolysis

Treatment with aqueous base (e.g., NaOH or KOH) followed by acidification will also convert the nitrile groups to carboxylic acids. Careful control of reaction conditions can sometimes allow for the partial hydrolysis to the corresponding amide or cyano-acid.

Table 2: Representative Conditions for Nitrile Hydrolysis

| Reaction | Reagents | Conditions | Product |

| Full Hydrolysis (Acidic) | Conc. HCl, H₂O | Reflux | Phenylmalonic acid |

| Full Hydrolysis (Basic) | 1. aq. NaOH, Reflux2. H₃O⁺ | - | Phenylmalonic acid |

| Partial Hydrolysis | H₂O₂, aq. NaOH | Room Temp | 2-Phenylmalonamic acid |

Reaction Pathway: Hydrolysis of this compound

Caption: Stepwise hydrolysis of this compound to phenylmalonic acid.

Conclusion

The nitrile groups in this compound are highly reactive functionalities that enable a wide range of chemical transformations. Their participation in cycloaddition reactions provides efficient routes to important heterocyclic scaffolds like tetrazoles and pyridines. The electrophilicity of the nitrile carbons allows for nucleophilic additions with reagents such as hydrazine and hydroxylamine, leading to the formation of valuable pyrazoles and amidoximes. Furthermore, the nitrile groups can be readily hydrolyzed to carboxylic acids, offering a pathway to a different class of derivatives. The versatility of this compound, stemming from the reactivity of its nitrile groups, solidifies its role as a critical building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. This guide has provided a foundational overview of this reactivity, offering both theoretical understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important compound.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

2-Phenylmalononitrile: A Comprehensive Technical Guide for Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Phenylmalononitrile, also known as benzylidenemalononitrile, is a highly versatile and reactive precursor in organic synthesis. Its activated carbon-carbon double bond and dual nitrile functionalities make it an essential building block for a wide array of carbocyclic and heterocyclic structures. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of pharmaceutically relevant scaffolds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for laboratory and development settings.

Introduction and Physicochemical Properties

This compound is an organic compound characterized by a phenyl group and two nitrile groups attached to the same carbon of a vinylidene fragment. It is most commonly synthesized via the Knoevenagel condensation of benzaldehyde and malononitrile. The electron-withdrawing nature of the nitrile groups renders the benzylic proton of the precursor acidic and makes the double bond in the final product highly susceptible to nucleophilic attack, underpinning its broad utility in synthetic chemistry. These derivatives are key intermediates in the synthesis of drugs and other valuable products, with some demonstrating antitumoral, antifungal, and antibacterial activities.[1]

The nitrile group is a common pharmacophore found in over 30 prescribed pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions with biological targets.[2] this compound itself has been investigated for its potential to inhibit histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are prominent targets in cancer therapy.[3]

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 3041-40-5 | [4][5] |

| Molecular Formula | C₉H₆N₂ | [3][4] |

| Molecular Weight | 142.16 g/mol | [3][4] |

| Physical Form | White to off-white crystalline solid | [6] |

| Melting Point | 85 °C | [6] |

| Storage | Sealed in dry, 2-8 °C | |

| IR (KBr, cm⁻¹) | 3032 (Ar-H), 2224 (C≡N), 1683 (C=C) | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (m, 2H), 7.79 (s, 1H), 7.64 (m, 1H), 7.54 (m, 2H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 159.9, 134.6, 130.8, 129.6, 113.6, 112.5, 82.7 | [6] |

| Mass Spec (70 eV) | m/z 154 (M⁺, 100%), 127 (90%), 103 (60%) | [4][6] |

Synthesis of this compound via Knoevenagel Condensation

The most direct and widely used method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of benzaldehyde with malononitrile, an active methylene compound. The reaction is highly efficient and can be performed under various conditions, including green and solvent-free methods, often resulting in excellent yields.[1][7]

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. 2-Phenyl-malononitrile | 3041-40-5 | FP152726 | Biosynth [biosynth.com]

- 4. Malononitrile, phenyl- [webbook.nist.gov]

- 5. Malononitrile, phenyl- [webbook.nist.gov]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Phenylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-phenylmalononitrile as a key starting material. The protocols outlined herein are based on established multicomponent reactions and classical heterocyclic synthesis strategies, offering a versatile toolkit for medicinal chemists and researchers in drug discovery. Quantitative data from representative reactions are summarized in tables for easy comparison, and reaction pathways are visualized using diagrams to facilitate understanding and implementation.

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. The use of this compound in multicomponent reactions provides an efficient route to highly functionalized pyridine scaffolds.

One-Pot Four-Component Synthesis of 2-Amino-3-cyano-4,6-disubstituted Pyridines

This protocol describes a one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, this compound, and ammonium acetate. This method is advantageous due to its operational simplicity and the ability to generate diverse products in good yields.

Experimental Protocol:

A mixture of an aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), this compound (2 mmol), and ammonium acetate (2.5 mmol) is heated under stirring at 100 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.[1]

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Aldehyde (R¹) | Ketone (R²) | Product | Time (min) | Yield (%) |

| Benzaldehyde | Acetophenone | 2-Amino-3-cyano-4,6-diphenylpyridine | 30 | 92 |

| 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-3-cyano-6-phenylpyridine | 35 | 95 |

| 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 30 | 94 |

| Benzaldehyde | 4-Methylacetophenone | 2-Amino-3-cyano-6-(4-methylphenyl)-4-phenylpyridine | 40 | 90 |

Spectroscopic Data for 2-Amino-3-cyano-4,6-diphenylpyridine:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H).[2]

-

¹³C NMR (CDCl₃, 101 MHz): δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6.[2]

Diagram 1: Synthesis of 2-Amino-3-cyanopyridines

Caption: One-pot synthesis of 2-amino-3-cyanopyridines.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with hydrazine derivatives provides a direct route to functionalized 5-aminopyrazoles.

Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol details the synthesis of 5-aminopyrazole derivatives through a one-pot, three-component reaction of an aromatic aldehyde, this compound, and phenylhydrazine.

Experimental Protocol:

In a round-bottom flask, a mixture of benzaldehyde (1 mmol), this compound (1 mmol), and phenylhydrazine (1 mmol) is prepared in ethanol (10 mL). A catalytic amount of a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI nanoparticles, 0.05 g) is added.[3] The reaction mixture is stirred at 55 °C. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is triturated with diethyl ether, and the solid product is collected by filtration and washed with cold ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.[3]

Table 2: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

| Aldehyde (R) | Time (min) | Yield (%) |

| Benzaldehyde | 15 | 93 |

| 4-Chlorobenzaldehyde | 20 | 91 |

| 4-Methylbenzaldehyde | 18 | 92 |

| 4-Nitrobenzaldehyde | 25 | 85 |

Spectroscopic Data for 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile:

-

Mass Spectrometry (EI-MS): The mass spectrum typically shows a prominent molecular ion peak [M]⁺. Common fragmentation patterns involve the loss of HCN and N₂ from the [M-H]⁺ ion.[4][5]

Diagram 2: Synthesis of 5-Aminopyrazoles

Caption: Three-component synthesis of 5-aminopyrazoles.

Synthesis of Substituted Thiazoles

Thiazole moieties are present in numerous biologically active compounds. The Gewald reaction provides a versatile method for the synthesis of 2-aminothiophenes, which are key intermediates for the preparation of various fused thiazole systems.

Gewald Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

This protocol describes the Gewald three-component reaction of a ketone, this compound, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.

Experimental Protocol:

To a mixture of acetophenone (10 mmol) and this compound (10 mmol) in ethanol (30 mL), elemental sulfur (12 mmol) and morpholine (10 mmol) are added. The reaction mixture is heated at reflux with stirring. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-amino-4-phenylthiophene-3-carbonitrile.[6][7][8]

Table 3: Gewald Synthesis of 2-Aminothiophenes

| Ketone | Activated Nitrile | Base | Product | Yield (%) |

| Acetophenone | This compound | Morpholine | 2-Amino-4-phenyl-5-methylthiophene-3-carbonitrile | High |

| Cyclohexanone | This compound | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | High |

Diagram 3: Gewald Reaction Workflow

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

These 2-aminothiophene derivatives can be further elaborated into various fused thiazole-containing heterocyclic systems through subsequent reactions, for instance, by reaction with α-haloketones (Hantzsch thiazole synthesis).

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for 2-Phenylmalononitrile in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. 2-Phenylmalononitrile, a derivative of malononitrile, serves as a versatile C-H acid component in these reactions. Its activated methylene group, flanked by two nitrile functionalities and a phenyl group, readily participates in condensation and addition reactions, leading to the formation of a diverse array of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds through multicomponent reactions.

Applications of this compound in Multicomponent Reactions

This compound is a valuable building block for the synthesis of several classes of heterocyclic compounds, primarily through condensation reactions with aldehydes and subsequent cyclization with a third component. The presence of the phenyl group can influence the reactivity and solubility of the intermediates and final products.

Synthesis of Substituted 4H-Pyrans

One of the most well-documented applications of malononitrile and its derivatives in MCRs is the synthesis of 2-amino-4H-pyran-3-carbonitriles. These reactions typically involve the condensation of an aromatic aldehyde, this compound, and an active methylene compound such as a 1,3-dicarbonyl compound (e.g., dimedone, ethyl acetoacetate). The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.

Synthesis of Polysubstituted Pyridines